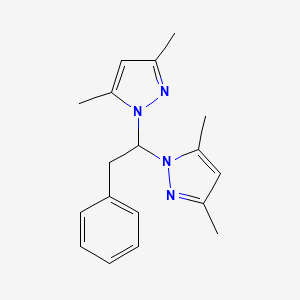![molecular formula C16H18N4 B14174733 1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole CAS No. 246017-91-4](/img/structure/B14174733.png)
1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene is an organic compound that features a benzene ring substituted with two imidazole groups at the 1 and 4 positions, and two methyl groups at the 2 and 5 positions. This compound is known for its versatility in forming coordination polymers and metal-organic frameworks due to its ability to act as a ligand, binding to metal ions through the nitrogen atoms in the imidazole rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene typically involves the reaction of 1,4-bis(chloromethyl)-2,5-dimethylbenzene with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene primarily undergoes coordination reactions with metal ions to form coordination polymers and metal-organic frameworks. These reactions involve the nitrogen atoms in the imidazole rings coordinating with metal centers .
Common Reagents and Conditions
Reagents: Metal salts such as zinc nitrate, copper sulfate, and silver nitrate.
Major Products
The major products of these reactions are coordination polymers and metal-organic frameworks, which can exhibit various structural motifs such as one-dimensional chains, two-dimensional layers, or three-dimensional networks .
Scientific Research Applications
1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the imidazole rings. This coordination can lead to the formation of various structural motifs in coordination polymers and metal-organic frameworks. The molecular targets and pathways involved depend on the specific metal ions and the resulting structures .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(imidazol-1-ylmethyl)benzene
- 1,4-Bis(1H-imidazol-1-ylmethyl)benzene
- 1,4-Bis(1H-imidazol-1-ylmethyl)-2,3-dimethylbenzene
Uniqueness
1,4-Bis(1H-imidazole-1-ylmethyl)-2,5-dimethylbenzene is unique due to the presence of methyl groups at the 2 and 5 positions on the benzene ring. These methyl groups can influence the electronic properties and steric hindrance of the compound, potentially affecting its coordination behavior and the properties of the resulting coordination polymers and metal-organic frameworks .
Properties
CAS No. |
246017-91-4 |
|---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-[[4-(imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole |
InChI |
InChI=1S/C16H18N4/c1-13-7-16(10-20-6-4-18-12-20)14(2)8-15(13)9-19-5-3-17-11-19/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
NYAUDKLEAIYMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN2C=CN=C2)C)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


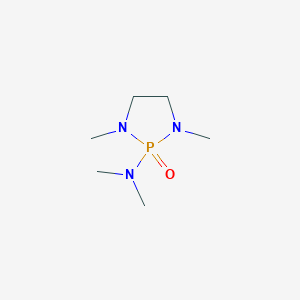
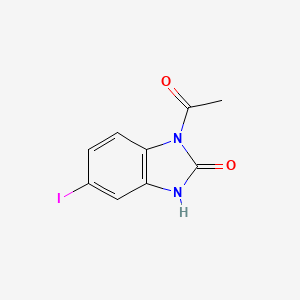
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
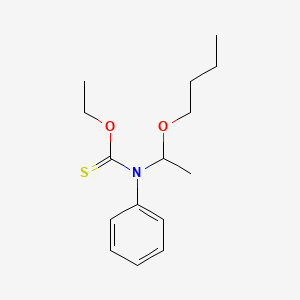
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
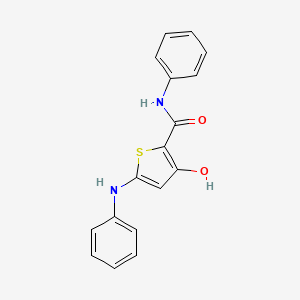
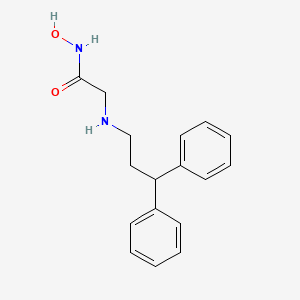
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
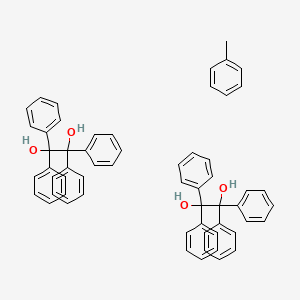
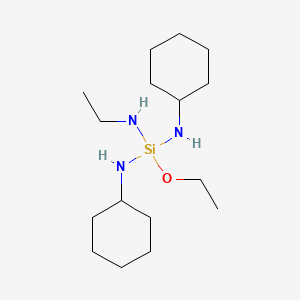
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
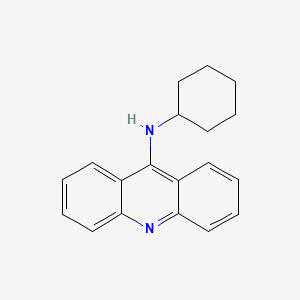
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
